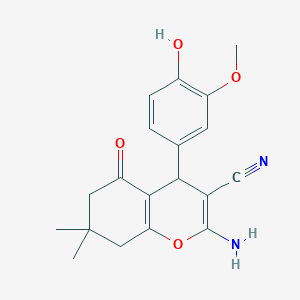![molecular formula C33H39NO9S3 B11520421 Tetraethyl 5',5',9'-trimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11520421.png)
Tetraethyl 5',5',9'-trimethyl-6'-(2-methylpropanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’,4,5-TETRAETHYL 5’,5’,9’-TRIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 2’,3’,4,5-TETRAETHYL 5’,5’,9’-TRIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves several steps. The synthetic routes typically include the formation of the core structure followed by the introduction of various substituents. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations. Industrial production methods may involve scaling up these reactions while ensuring safety and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain groups with others, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2’,3’,4,5-TETRAETHYL 5’,5’,9’-TRIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its interactions with biological molecules and potential biological activity.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2’,3’,4,5-TETRAETHYL 5’,5’,9’-TRIMETHYL-6’-(2-METHYLPROPANOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE stands out due to its unique structure and properties. Similar compounds may include other spiro compounds or those with similar functional groups. The uniqueness of this compound lies in its specific arrangement of substituents and the resulting chemical and physical properties.
Properties
Molecular Formula |
C33H39NO9S3 |
|---|---|
Molecular Weight |
689.9 g/mol |
IUPAC Name |
tetraethyl 5',5',9'-trimethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H39NO9S3/c1-10-40-28(36)22-23(29(37)41-11-2)44-26-21(33(22)45-24(30(38)42-12-3)25(46-33)31(39)43-13-4)19-16-18(7)14-15-20(19)34(32(26,8)9)27(35)17(5)6/h14-17H,10-13H2,1-9H3 |
InChI Key |
RLPIAXXZSFBLOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OCC)C(=O)OCC)C4=C(C=CC(=C4)C)N(C2(C)C)C(=O)C(C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Pentylcyclohexyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11520344.png)
![3-[4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propan-1-ol](/img/structure/B11520351.png)
![5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B11520365.png)

![1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11520390.png)
![Tribenzo[a,c,i]phenazine](/img/structure/B11520391.png)
![3-[(4-nitro-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B11520398.png)
![2-nitro-5-(piperidin-1-yl)-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B11520399.png)
![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-methylbenzamide](/img/structure/B11520401.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11520403.png)
![2-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11520408.png)
![2-methoxy-4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate](/img/structure/B11520410.png)
![4-{(Z)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B11520412.png)
![2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11520413.png)
